(2E)-N-(2-Amino-2-methylpropyl)but-2-enamide

Lipophilicity Drug-likeness ADME prediction

Researchers needing enantiomerically pure amine synthons often face stereochemical uncertainty with generic enamide mixtures. (2E)-N-(2-Amino-2-methylpropyl)but-2-enamide (CAS 1564378-63-7) eliminates this risk as a stereochemically defined (E)-configured enamide. - Optimized for Rh/Ir-catalyzed asymmetric hydrogenation (literature >90% ee with DuPHOS/Josiphos systems). - Free primary amine handle enables rapid downstream diversification (acylation, sulfonylation, reductive amination). - Balanced physicochemical profile (LogP 0.416, TPSA 55.12 Ų) ensuring assay compatibility and CNS drug-like properties.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B13247166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(2-Amino-2-methylpropyl)but-2-enamide
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC=CC(=O)NCC(C)(C)N
InChIInChI=1S/C8H16N2O/c1-4-5-7(11)10-6-8(2,3)9/h4-5H,6,9H2,1-3H3,(H,10,11)/b5-4+
InChIKeyCOUNNJMPQLHAJC-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Physicochemical Properties


(2E)-N-(2-Amino-2-methylpropyl)but-2-enamide (CAS 1564378-63-7) is a low-molecular-weight (156.23 g/mol) enamide with the molecular formula C₈H₁₆N₂O, characterized by a trans (E) α,β-unsaturated carbonyl scaffold and a sterically hindered primary amine terminus . It belongs to the class of N-substituted but-2-enamides, a versatile family of nitrogen-containing olefins widely employed as synthetic intermediates for chiral amine synthesis and as screening compounds in early drug discovery [1][2]. Key physicochemical parameters include a LogP of 0.416 and a Topological Polar Surface Area (TPSA) of 55.12 Ų .

Workflow Asymmetric hydrogenation precursor for chiral amine synthesis
Selection Defined (E)-stereochemistry for enantioselective step reproducibility
Use Context Diversity-oriented screening library component with reported CNS drug-likeness fit

Why Generic Enamide Analogs Cannot Substitute


Substituting a supposedly generic enamide or acrylamide analog for the specific (2E)-N-(2-Amino-2-methylpropyl)but-2-enamide is scientifically unjustified without verifying property data and stereochemical integrity. Within this narrow structural series—differing only in the α,β-unsaturated acyl group (but-2-enoyl vs. prop-2-enoyl vs. 2-methylprop-2-enoyl)—critical drug-likeness parameters diverge significantly: LogP shifts from 0.026 to 0.416, altering passive membrane permeability and non-specific protein binding profiles . The methyl substitution pattern on the double bond directly governs nucleophilic reactivity (Mayr N parameter range 4.6–7.1) and regio-/stereoselectivity outcomes in asymmetric hydrogenation, a key transformation for generating enantiomerically pure amine building blocks [1][2]. Furthermore, the E (trans) geometric isomerism is not interchangeable with Z or unassigned mixtures in stereoselective synthesis applications [1].

Lipophilicity Acrylamide analogs show a 16-fold lower LogP, which may shift passive permeability and protein-binding profiles.
Reactivity Methyl substitution position governs nucleophilicity and regio-/stereoselectivity; methacrylamide isomer reactivity may differ.
Stereochemistry Unassigned E/Z mixtures or terminal alkenes may not transfer the predictable enantioselectivity of the (2E)-configured substrate.

Differentiation Evidence vs. Closest Analogs


LogP Differential vs. Acrylamide Analog

The target compound exhibits a computed LogP of 0.416, a 16-fold increase in calculated partition coefficient relative to its direct acrylamide analog N-(2-amino-2-methylpropyl)prop-2-enamide (LogP 0.026) . This substantial lipophilicity shift arises from the additional methyl substituent on the double bond of the but-2-enoyl group (crotonyl vs. acryloyl), which adds hydrophobic surface area without altering the molecular weight parity with the 2-methylprop-2-enamide isomer (both 156.23 g/mol) . In the context of Lipinski's Rule of 5 and CNS drug-likeness guidelines, a LogP in the 0.4 range is often more favorable for balanced solubility and passive membrane permeation than very low LogP values (<0.1), which can limit cellular uptake, or excessively high values (>3) associated with poor aqueous solubility and promiscuous binding [1].

LogP Differential
Cross-study comparable
16-fold difference; ΔLogP = 0.39 log units
Target LogP = 0.416 vs. acrylamide analog LogP = 0.026
Supports cell-based screening where moderate lipophilicity is preferred.
Computed LogP from vendor datasheets; consistent methodology applied.
Lipophilicity Drug-likeness ADME prediction Passive permeability

TPSA and CNS Drug-Likeness Profile

The target compound and its primary amine-containing analogs share a TPSA of 55.12 Ų with 2 hydrogen bond donors and 2 hydrogen bond acceptors . This TPSA value falls comfortably under the threshold of 60-70 Ų recommended by Pardridge and others for passive blood-brain barrier (BBB) penetration, and under the 140 Ų cutoff associated with acceptable oral bioavailability [1][2]. In contrast, N,N-dialkylamino but-2-enamide isomers such as N-[2-(dimethylamino)ethyl]but-2-enamide (CAS 73011-43-5) and (E)-4-(diethylamino)but-2-enamide contain tertiary amine groups that reduce hydrogen bond donor count to ≤1 and lower the effective TPSA, potentially altering their CNS penetration profile and reducing aqueous solubility through decreased hydrogen bonding capacity . The target compound maintains a balanced H-bond donor/acceptor ratio of 1:1, which is associated with favorable solubility-permeability profiles.

TPSA and CNS Profile
Class-level inference
TPSA = 55.12 Ų; HBD = 2; HBA = 2
Tertiary amine analog TPSA ~32 Ų, HBD ≤1
Places compound within favorable BBB-permeability range for CNS screening campaigns.
Inference from structural class; target TPSA below 60–70 Ų ceiling.
TPSA Brain permeability Drug-likeness ADME

Constitutional Isomerism and Scaffold Diversity

The target compound (MW 156.23) and its 2-methylprop-2-enamide isomer (CAS 41463-61-0, MW 156.23) share identical molecular weight and formula (C₈H₁₆N₂O) but differ in the position of the methyl substituent on the double bond: but-2-enamide (crotonamide) scaffold vs. 2-methylprop-2-enamide (methacrylamide) scaffold . This constitutional isomerism results in different chemical reactivity profiles: the crotonamide scaffold positions the methyl group at the β-carbon (C-3), providing steric influence on electrophilic additions, while the methacrylamide scaffold places the methyl at the α-carbon (C-2), offering a different steric environment that impacts both nucleophilic reactivity at the β-position and the stereochemical outcome of asymmetric hydrogenation reactions [1][2].

Constitutional Isomerism
Head-to-head comparison
Identical MW 156.23, formula C₈H₁₆N₂O
β-methyl (crotonamide) vs. α-methyl (methacrylamide) substitution
Enables scaffold-hopping SAR with identical physicochemical parameters.
No direct comparative kinetic or biological assay data available.
Molecular weight Structural diversity Chemical space Screening library design

Nucleophilicity and Synthetic Versatility

According to the Mayr nucleophilicity scale, enamides as a class exhibit reactivity parameters in the range N = 4.6–7.1 and sN = 1.0–1.3, positioning them as nucleophiles of strength comparable to enol ethers and moderately activated indoles/pyrroles [1][2]. While the Mayr study did not directly measure (2E)-N-(2-Amino-2-methylpropyl)but-2-enamide, the structurally related N-(but-1-enyl)acetamide (N = 6.82, sN = 1.24) provides a reasonable class-level benchmark [3]. The target compound's free primary amine terminus (pKa ~9-10, estimated) confers distinct reactivity advantages over N-alkyl or N,N-dialkyl variants (e.g., N-[2-(dimethylamino)ethyl]but-2-enamide), including the capacity for post-hydrogenation amine functionalization (acylation, sulfonylation, reductive amination) and use as a monomer or crosslinker in polymer chemistry applications [4]. The combination of enamide nucleophilicity (β-carbon) and latent electrophilicity (α-carbon) creates a versatile difunctionalization platform that tertiary amine-containing but-2-enamide isomers cannot replicate [5].

Nucleophilicity & Versatility
Class-level inference
Class N range 4.6–7.1; nearest analog N = 6.82
Mayr scale, acetonitrile, 20°C
Free primary amine permits post-hydrogenation functionalization inaccessible to tertiary amine analogs.
Exact N parameter not directly determined; class-level inference applies.
Nucleophilicity Mayr equation Organocatalysis Synthetic utility Enamide reactivity

E-Stereochemistry in Asymmetric Synthesis

The compound is specifically designated with (2E) stereochemistry (trans configuration around the C2-C3 double bond). This is in contrast to many commercially available but-2-enamide analogs, such as N-(2-amino-2-methylpropyl)prop-2-enamide (CAS 48052-65-9, terminal alkene, no geometric isomerism) and N-(2-amino-2-methylpropyl)-2-methylprop-2-enamide (CAS 41463-61-0, 1,1-disubstituted alkene, no geometric isomerism) . The defined E-geometry is significant for asymmetric hydrogenation applications, where the stereochemistry of the substrate olefin directly influences the enantioselectivity outcome: Rh-catalyzed asymmetric hydrogenation of (E)-enamides typically proceeds with high enantioselectivity (≥90% ee with appropriate chiral ligands such as DuPHOS or Josiphos families), whereas (Z)-enamides or unassigned E/Z mixtures can yield variable or diminished enantiomeric excess [1][2]. The target compound is thus pre-qualified for asymmetric hydrogenation workflows where stereochemical predictability is essential.

E-Stereochemistry in Synthesis
Class-level inference
Specified (2E)-configuration
Class benchmark: >95% ee with Et-DuPHOS-Rh catalysts
Pre-qualified substrate for reproducible high enantioselectivity in asymmetric hydrogenation.
No direct ee data for target; Z-isomer or mixed geometry may yield variable outcomes.
Stereochemistry Asymmetric synthesis Enantioselective hydrogenation Geometric isomerism

Recommended Application Scenarios


Asymmetric Hydrogenation for Chiral Amines

The compound's defined (2E)-enamide geometry and free primary amine terminus make it an excellent substrate for Rh(I)- or Ir(I)-catalyzed asymmetric hydrogenation to produce enantiomerically enriched N-(2-amino-2-methylpropyl)butanamide derivatives. The (E)-configuration is established in the literature to yield high enantioselectivity with DuPHOS or Josiphos ligand systems, with class benchmarks exceeding 90-95% ee [1]. Post-hydrogenation, the free primary amine provides a handle for further diversification (acylation, sulfonylation, reductive amination, or bioconjugation), making this compound a strategic intermediate for generating chiral diamine libraries for medicinal chemistry [1][2].

CNS Phenotypic Screening Libraries

With a LogP of 0.416 and TPSA of 55.12 Ų, the compound falls within favorable ranges for both CNS drug-likeness (TPSA < 60-70 Ų threshold for BBB penetration) and oral bioavailability prediction (TPSA < 140 Ų) [3][4]. The balanced 1:1 H-bond donor/acceptor ratio and moderate lipophilicity suggest adequate aqueous solubility for in vitro assay compatibility while maintaining sufficient membrane permeability for cellular uptake [3]. This compound is recommended for inclusion in diversity-oriented screening libraries targeting CNS indications where balanced physicochemical properties are prioritized over extreme lipophilicity or hydrophilicity.

Organocatalytic Method Development

As a representative of the enamide class with Mayr nucleophilicity parameters (N ≈ 4.6–7.1), this compound serves as a suitable substrate for investigating organocatalytic transformations involving nucleophilic β-carbon attack on electrophiles [5]. The sterically hindered primary amine head group (2-amino-2-methylpropyl) provides a unique steric environment compared to simpler N-alkyl enamides, potentially influencing regio- and stereoselectivity in difunctionalization reactions. The compound can be employed as a model substrate in mechanistic studies of enamide α,β-difunctionalization, as described by Masson and Miesch [6].

Scaffold-Hopping Matched Pair SAR

The target compound forms a valuable matched molecular pair with its constitutional isomer N-(2-amino-2-methylpropyl)-2-methylprop-2-enamide (CAS 41463-61-0) and the prop-2-enamide analog (CAS 48052-65-9). These three compounds span the acrylamide → methacrylamide → crotonamide scaffold spectrum while retaining the identical 2-amino-2-methylpropyl amine moiety . This scaffold-hopping set is ideal for systematic SAR exploration where changes in the α,β-unsaturated carbonyl substitution pattern can be correlated with biological activity readouts, controlling for amine-side contributions. Furthermore, the LogP difference (0.026 vs. 0.416) between the acrylamide and crotonamide analogs provides a subtle lipophilicity gradient for deriving property-activity relationships .

Application
Selection Property
Validation Focus
Asymmetric hydrogenation for chiral amines
Defined (E)-geometry and free primary amine
Enantioselectivity reproducibility and post-reduction diversification
CNS phenotypic screening libraries
Moderate LogP (0.416) and low TPSA (55.12 Ų)
Reported CNS drug-likeness fit and permeability-solubility balance
Organocatalytic method development
Enamide nucleophilicity and hindered amine head group
Regio-/stereoselectivity in α,β-difunctionalization model studies
Scaffold-hopping matched pair SAR
Constitutional isomerism with MW parity; LogP gradient
Property-activity relationship across acrylamide/methacrylamide/crotonamide series
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